molecular formula C10H9F3O3S B12591648 Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate CAS No. 647855-97-8

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate

Cat. No.: B12591648
CAS No.: 647855-97-8
M. Wt: 266.24 g/mol
InChI Key: NNJZYGYJYLJHFB-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate is an organic compound that features a trifluoromethyl group, a methoxy group, and a sulfanyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent . The reaction conditions often require the presence of a strong base such as tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both a trifluoromethyl and a sulfanyl group can significantly influence its behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

647855-97-8

Molecular Formula

C10H9F3O3S

Molecular Weight

266.24 g/mol

IUPAC Name

methyl 3-methoxy-5-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C10H9F3O3S/c1-15-7-3-6(9(14)16-2)4-8(5-7)17-10(11,12)13/h3-5H,1-2H3

InChI Key

NNJZYGYJYLJHFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)SC(F)(F)F

Origin of Product

United States

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